molecular formula C23H31N3 B4962310 3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole

3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole

Cat. No.: B4962310
M. Wt: 349.5 g/mol
InChI Key: MLBJSOYTMXIZIO-UHFFFAOYSA-N
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Description

3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole is a complex organic compound that features a unique structure combining an indole core with a piperazine ring substituted with an adamantyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3/c1-2-4-22-21(3-1)20(14-24-22)15-25-5-7-26(8-6-25)23-18-10-16-9-17(12-18)13-19(23)11-16/h1-4,14,16-19,23-24H,5-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBJSOYTMXIZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the adamantyl-substituted piperazine, which is then reacted with an indole derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group enhances its binding affinity and stability, while the piperazine ring facilitates its interaction with biological targets. This compound may modulate various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

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